

Technical Support Center: Galanin (1-19) Solubility & Handling[1]

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Compound of Interest

Compound Name: Galanin (1-19) (human)

Cat. No.: B612676

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Topic: Improving Aqueous Solubility of Galanin (1-19) Peptide Audience: Researchers, Scientists, Drug Development Professionals Status: Active Support Guide

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Parameter	Specification	Technical Note
Sequence (Human)	GWTLNSAGYLLGPHAVGNH	19 Amino Acids, N-terminal fragment
Molecular Weight	~1964.2 Da	Varies slightly with counter-ion (TFA/Acetate)
Isoelectric Point (pI)	~7.88	CRITICAL: Solubility is lowest near pH 7.9
Hydrophobicity	Moderate	Contains Trp (W), 3x Leu (L), Tyr (Y)
Key Risk	Aggregation at neutral pH	Avoid initial reconstitution in PBS/Media

Module 1: The "Golden Path" Reconstitution Protocol

Objective: Achieve a stable, clear stock solution (1–5 mg/mL) for in vitro use.

The Science Behind the Protocol

Galanin (1-19) has a theoretical pI of approximately 7.[1][2]88. At neutral pH (7.0–7.4), the net charge approaches zero, reducing electrostatic repulsion between peptide molecules and promoting aggregation via hydrophobic residues (Trp, Leu). To maximize solubility, we must shift the pH away from the pI, preferably towards the acidic range to protonate the Histidine residues and the N-terminus.

Step-by-Step Procedure

- **Container Selection:** Use sterile polypropylene vials (e.g., Eppendorf LoBind). Never use glass, as Galanin (1-19) adsorbs to glass surfaces, reducing effective concentration.
- **Initial Solvent (The "Wet" Step):**
 - Do NOT add water or PBS directly.
 - Add sterile 1% Acetic Acid (v/v) or 0.1% TFA in water.
 - **Volume Calculation:** Aim for a concentration of 2–5 mg/mL.[3]
 - **Why?** This ensures pH < 4.0, maximizing positive charge repulsion.
- **Mechanical Dispersion:**
 - Vortex gently for 10–20 seconds.
 - **Check Point:** Solution should be optically clear.
- **Dilution to Working Concentration:**
 - Dilute the stock solution into your assay buffer (e.g., PBS) only immediately prior to use.

- Technique: Add the peptide stock dropwise into the stirring buffer to prevent local concentration hotspots that trigger precipitation.[2]

Module 2: Troubleshooting Solubility (The "Emergency Room")

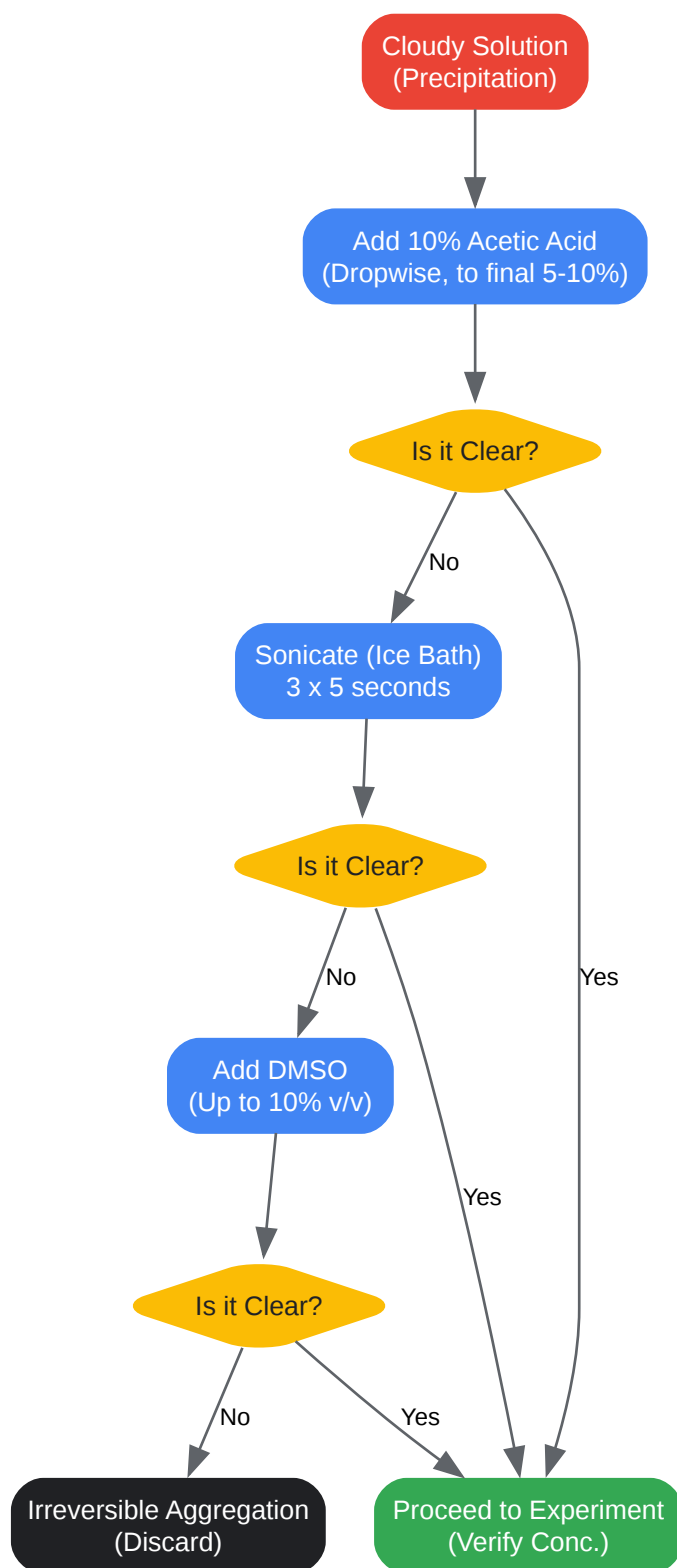
Issue: "I added water/PBS and the solution is cloudy or has visible particulates."

Root Cause Analysis

You likely hit the "Isoelectric Trap." By adding water (pH ~6-7) or PBS (pH 7.4), you brought the peptide close to its pI (7.88), causing it to crash out of solution.

Recovery Protocol (The Rescue)

Do not filter the solution (you will lose the peptide). Follow this decision tree:



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Figure 1: Decision tree for rescuing precipitated Galanin (1-19) samples.

Critical Note on DMSO: Galanin (1-19) contains Tryptophan (Trp).[4] DMSO can oxidize Trp and Methionine residues over time. If you must use DMSO, use high-grade (anhydrous) DMSO and use the solution immediately.

Module 3: Advanced Formulations (High Concentration / In Vivo)

Requirement: You need >5 mg/mL or a neutral pH formulation for animal injection.

Simple aqueous buffers often fail at high concentrations due to gelation or precipitation. You must use a co-solvent system.

Recommended Formulation (MedChem Standard)

This "sandwich" method prevents shock-precipitation:

Component	Order of Addition	Final % (v/v)	Function
1. DMSO	First	10%	Solubilizes hydrophobic domains
2. PEG 300	Second	40%	Steric stabilizer; prevents aggregation
3. Tween-80	Third	5%	Surfactant; lowers surface tension
4. Saline/PBS	Last	45%	Physiological carrier

Protocol:

- Dissolve peptide powder fully in pure DMSO (10% of final volume).
- Add PEG 300 (40% of final vol) and vortex.
- Add Tween-80 (5% of final vol) and vortex.
- Slowly add warm (37°C) Saline (45% of final vol).

Result: A clear, stable solution suitable for IP or SC injection.

Module 4: Frequently Asked Questions (FAQs)

Q1: My Galanin (1-19) solution turned yellow after 24 hours in DMSO. Is it safe to use? A: No. Yellowing often indicates oxidation of the Tryptophan (Trp) residue or free amine degradation. Galanin (1-19) is sensitive to oxidation. Always prepare fresh or store stock solutions at -80°C under nitrogen/argon gas to prevent oxidation.

Q2: Can I use vortexing to speed up dissolution? A: Use caution. While vortexing is necessary, excessive vortexing introduces air bubbles (oxygen), accelerating Trp oxidation. It can also cause physical shearing of long aggregates into "seeds" that promote further precipitation. Use short bursts (5 seconds) rather than continuous high-speed vortexing.

Q3: How do I verify the actual concentration if I had to filter the solution? A: Never assume the concentration is what you calculated by weight if you filtered. You must verify using UV absorbance.

- Extinction Coefficient (ϵ): $\sim 5500\text{--}6990\text{ M}^{-1}\text{cm}^{-1}$ at 280 nm (dominated by Trp and Tyr).
- Formula:
- Note: Use a NanoDrop or quartz cuvette. Ensure your blank contains the exact same percentage of DMSO/Acetic acid.

Q4: Why does the peptide dissolve in water but precipitate when I add PBS? A: This is the "Salting Out" effect combined with the pH shift. Pure water might be slightly acidic (pH 5.5-6.0) due to dissolved CO₂, keeping the peptide soluble. PBS introduces salt ions (shielding charges) and shifts pH to 7.4 (near the pI), causing the peptide to crash. Always dissolve in acid/solvent first, then dilute into PBS.

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